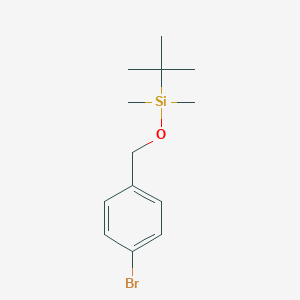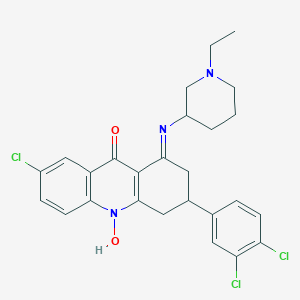
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body, which could potentially lead to therapeutic benefits.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one in lab experiments is its unique chemical properties, which make it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one. Some possible areas of investigation include further studies on its mechanism of action, as well as its potential therapeutic benefits for the treatment of various diseases. Additionally, future research could focus on developing new synthetic compounds based on the structure of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one, which could have even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one involves the reaction of 3,4-dichloroaniline with 1-ethylpiperidin-3-ylamine to form an intermediate compound. This intermediate is then reacted with 7-chloro-10-hydroxy-3,4-dihydro-2H-acridin-9-one to form the final product.
Applications De Recherche Scientifique
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Propriétés
Numéro CAS |
144128-42-7 |
|---|---|
Nom du produit |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
Formule moléculaire |
C26H26Cl3N3O2 |
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-2-31-9-3-4-18(14-31)30-22-11-16(15-5-7-20(28)21(29)10-15)12-24-25(22)26(33)19-13-17(27)6-8-23(19)32(24)34/h5-8,10,13,16,18,34H,2-4,9,11-12,14H2,1H3 |
Clé InChI |
YAYGKGUWCYVNQE-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
SMILES canonique |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Synonymes |
(1E)-7-Chloro-3-(3,4-dichlorophenyl)-1-[(1-ethyl-3-piperidinyl)imino]- 10-hydroxy-1,3,4,10-tetrahydro-9(2H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
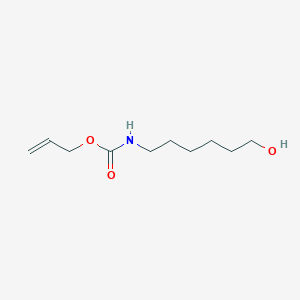
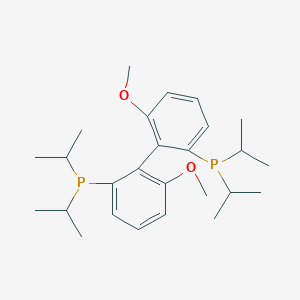
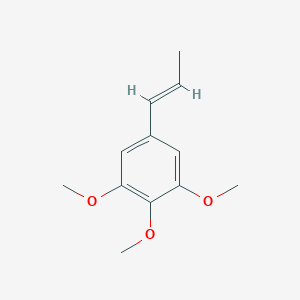
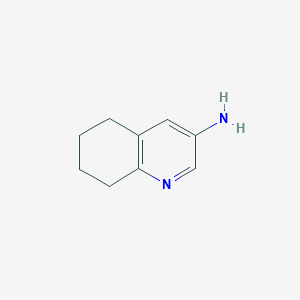
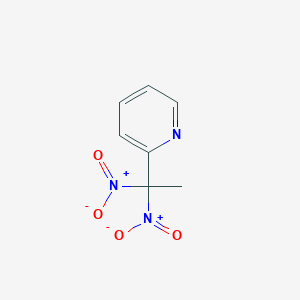
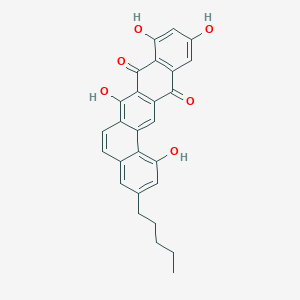
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
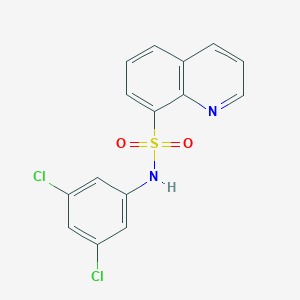
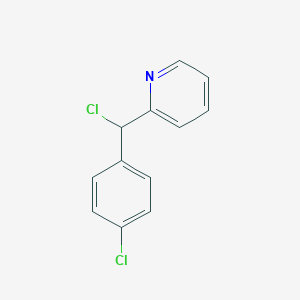
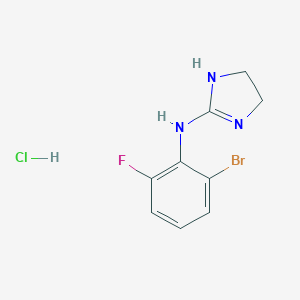
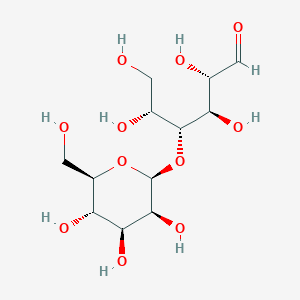
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
